3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)propanamide
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Overview
Description
3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)propanamide is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is structurally characterized by a purine ring attached to a propanamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)propanamide typically involves the condensation of a purine derivative with a propanamide precursor. One common method involves the reaction of 2,6-diaminopurine with acryloyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleotide analogs and enzyme inhibitors.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)propanamide involves its interaction with specific molecular targets. In biological systems, it can mimic natural nucleotides and interfere with DNA and RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also inhibit certain enzymes, disrupting metabolic pathways crucial for cell survival.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: An antiviral drug with a similar purine structure.
Ganciclovir: Another antiviral agent with structural similarities.
Pemetrexed: An anticancer drug with a related purine-based structure.
Uniqueness
3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)propanamide is unique due to its specific propanamide group, which can influence its biological activity and pharmacokinetic properties. This structural feature may provide advantages in terms of selectivity and potency compared to other similar compounds.
Properties
CAS No. |
98287-31-1 |
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Molecular Formula |
C8H10N6O2 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
3-(2-amino-6-oxo-1H-purin-7-yl)propanamide |
InChI |
InChI=1S/C8H10N6O2/c9-4(15)1-2-14-3-11-6-5(14)7(16)13-8(10)12-6/h3H,1-2H2,(H2,9,15)(H3,10,12,13,16) |
InChI Key |
UZLPIWZSQHPHMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CCC(=O)N)C(=O)NC(=N2)N |
Origin of Product |
United States |
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